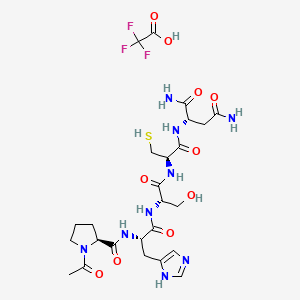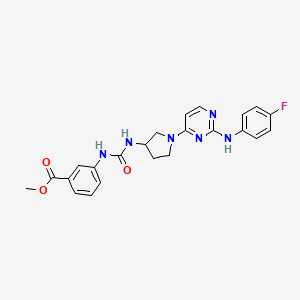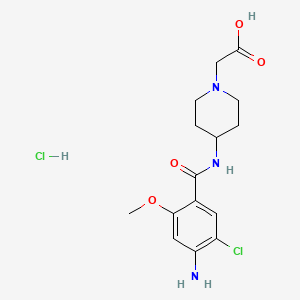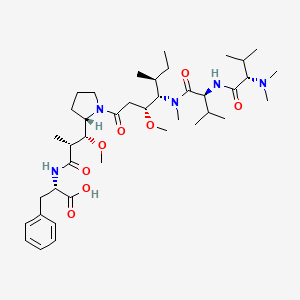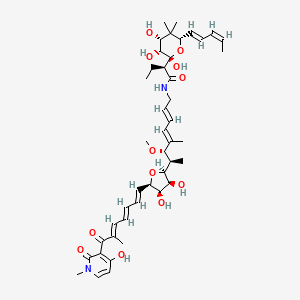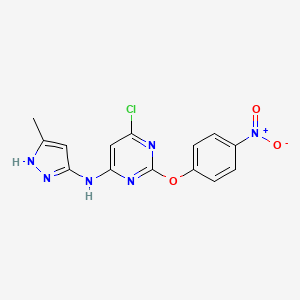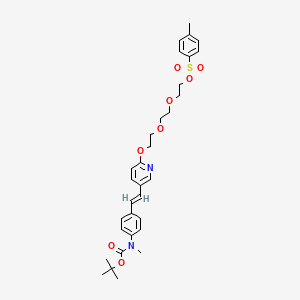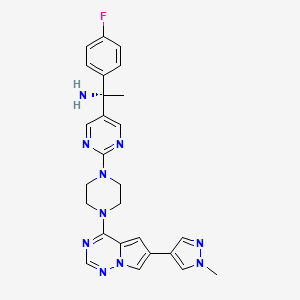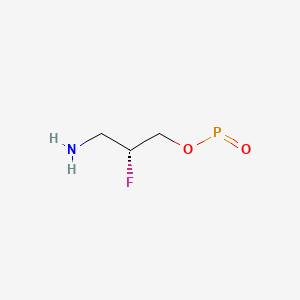
(2R)-2-fluoro-3-phosphorosooxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-3355, also known as Lesogaberan, is a GABA(B)-receptor agonist reflux inhibitor.
Applications De Recherche Scientifique
Chiral Derivatization Agent
- The compound 2-fluoro-2-phenyl-1-aminoethane, similar in structure to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, has been synthesized from styrene and used as a chiral derivatizing agent. The separated enantiomers' absolute configurations were determined, and the compound was found useful in differentiating amides prepared with chiral acids by fluorine NMR (Hamman, 1989).
Analytical Chemistry Applications
- Marfey's reagent, which is structurally related to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, is utilized as a pre-column derivatizing reagent for separating enantiomeric isomers of amino acids and other amine compounds. This reagent has been applied in amino acid, short peptide, and pharmaceutical compound analysis, offering advantages and disadvantages compared to other pre-column derivatization techniques and direct chromatographic separations (B'hymer, Montes-Bayón, & Caruso, 2003).
Enantiomeric Excess Determination
- (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, is used as a chiral resolution reagent. It reacts with various α-chiral primary and secondary amines, facilitating the straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Sigma Receptor Ligand Research
- Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, structurally similar to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, have been discovered as new sigma receptor ligands, showing varied selectivity for the receptor subtypes. These compounds provide insights into receptor binding and activity (Schinor et al., 2020).
Fluorogenic Assays and Biomolecule Labeling
- Fluorescence-based amine-reactive dyes, like those derived from meso-carboxyBODIPY and incorporating fluorine atoms, are used for sensing amines and labeling biomolecules. These compounds undergo significant changes in emission spectra and intensity upon conjugation with target molecules, enabling applications such as detecting food spoilage, staining proteins, and synthesis of organelle-specific fluorescence microscope imaging reagents (Jeon et al., 2020).
Antibacterial Agent Synthesis
- Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which have structural similarities to (2R)-2-fluoro-3-phosphorosooxypropan-1-amine, are synthesized and evaluated for their antibacterial activities. They provide valuable insights into structure-activity relationships in the development of new antibacterial agents (Egawa et al., 1984).
Propriétés
Numéro CAS |
805251-29-0 |
|---|---|
Formule moléculaire |
C3H7FNO2P |
Poids moléculaire |
139.07 |
Nom IUPAC |
(R)-3-amino-2-fluoropropyl phosphenite |
InChI |
1S/C3H7FNO2P/c4-3(1-5)2-7-8-6/h3H,1-2,5H2/t3-/m1/s1 |
Clé InChI |
ZUHQHFXKGMALPO-GSVOUGTGSA-N |
SMILES |
P(=O)OC[C@H](F)CN |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD-3355, AZD3355, AZD 3355, Lesogaberan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



